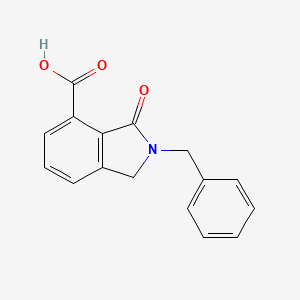
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is a versatile chemical compound used in diverse scientific research. Its applications range across various fields, including drug development, organic synthesis, and materials science. This compound is known for its unique structure and properties, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a furan ring followed by carboxylation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or electrophilic reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid hydrochloride: A closely related compound with similar applications.
Other furan derivatives: Compounds with similar furan ring structures but different functional groups.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Properties
CAS No. |
435341-96-1 |
|---|---|
Molecular Formula |
C15H26ClNO3 |
Molecular Weight |
303.82 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-6-16(7-2)9-12-13(8-10(3)4)19-11(5)14(12)15(17)18;/h10H,6-9H2,1-5H3,(H,17,18);1H |
InChI Key |
NMOFOAQTWGWAOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)






![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)






